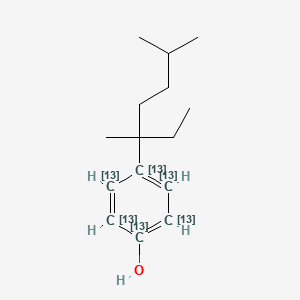

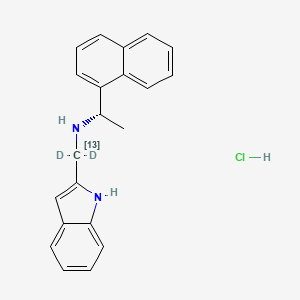

![molecular formula C15H17N5O B565189 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1215573-50-4](/img/structure/B565189.png)

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more selective for the I338G mutant v-Src compared to wild-type v-Src .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, in one experiment, a palladium-catalyzed Suzuki reaction was used . The target compound was synthesized from 5-(4,4,5,5-tetramethyl-1,3,2-dioxobenzaldehyde-2-yl) benzo[d]oxazole-2-amine and 3-(2-{4-amino-3-iodine-1H-pyrazole[3,4-d]pyrimidine-1-ethoxy}propionic acid) tert-butyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .

Chemical Reactions Analysis

This compound plays an important role in the enzymatic disposition of the antineoplastic drug doxorubicin (DOX). It is involved in the reduction of DOX to doxorubicinol (DOX-OL) .

Physical And Chemical Properties Analysis

The empirical formula of the compound is C19H19N5 and it has a molecular weight of 317.39 . It is a solid substance that is soluble in DMSO .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is the Src-family tyrosine kinases . It is particularly selective for the I338G mutant v-Src , being over 800 times more selective for this mutant than for the wild-type v-Src . It also inhibits wild-type Fyn .

Mode of Action

This compound acts as a potent, reversible, ATP-competitive inhibitor of Src-family tyrosine kinases . It competes with ATP, the energy currency of the cell, for binding to these kinases . This competition inhibits the activity of the kinases, preventing them from phosphorylating their target proteins and thus disrupting the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of Src-family tyrosine kinases by 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine affects multiple biochemical pathways. These kinases are involved in many cellular processes, including cell division, survival, migration, and adhesion . By inhibiting these kinases, the compound can disrupt these processes and potentially have a wide range of effects on the cell .

Pharmacokinetics

It is known to be cell-permeable , which allows it to enter cells and interact with its targets. Its solubility in DMSO is 10 mg/mL , which suggests it may be administered in a solution of this solvent.

Result of Action

The result of the action of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of Src-family tyrosine kinases . This can disrupt the normal functioning of cells, potentially leading to a variety of effects depending on the specific cell type and the pathways that are affected .

Action Environment

The action of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can be influenced by various environmental factors. For example, the presence of other compounds that also bind to Src-family tyrosine kinases could affect its efficacy . Additionally, factors that affect the stability of the compound, such as temperature and pH, could also influence its action .

Propiedades

IUPAC Name |

2-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-6-4-5-7-10(9)21/h4-8,21H,1-3H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBAYHPGAUAKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

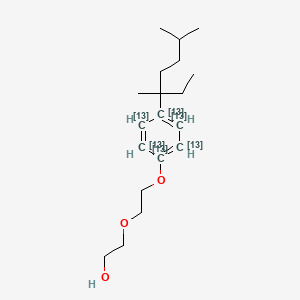

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)

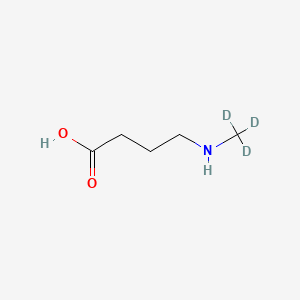

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

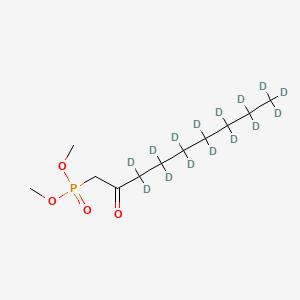

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)